molecular formula C28H12O2 B1617037 Quinone 7 CAS No. 475-64-9

Quinone 7

Cat. No.: B1617037
CAS No.: 475-64-9
M. Wt: 380.4 g/mol
InChI Key: LEEJQTWXRMXYIB-UHFFFAOYSA-N
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Description

Quinone 7, also known as menaquinone-7, is a type of quinone, which is a class of organic compounds characterized by a fully conjugated cyclic dione structure. Quinones are derived from aromatic compounds by converting an even number of –CH= groups into –C(=O)– groups with any necessary rearrangement of double bonds. This compound is particularly notable for its role in biological systems, especially in the electron transport chain and as a vitamin K2 variant.

Scientific Research Applications

Quinone 7 has a wide range of applications in scientific research:

    Chemistry: Used as a redox mediator in various chemical reactions.

    Biology: Plays a crucial role in the electron transport chain in cellular respiration.

    Medicine: Used in the treatment of vitamin K deficiency and has potential anticancer properties.

    Industry: Used in the production of dyes and as a catalyst in certain industrial processes.

Mechanism of Action

Quinones are electron carriers playing a role in photosynthesis. As vitamins, they represent a class of molecules preventing and treating several illnesses such as osteoporosis and cardiovascular diseases .

Safety and Hazards

Quinones can cause skin irritation, serious eye irritation, and may cause drowsiness or dizziness. They are suspected of damaging fertility and causing damage to organs through prolonged or repeated exposure .

Future Directions

Quinones are a class of potentially low-cost, sustainable, and high energy density electroactive materials for energy storage applications due to their large specific capacity, high redox reactivity, and excellent electrochemical reversibility .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinone 7 typically involves the condensation of isoprene units. One common method is the prenylation of 1,4-naphthoquinone with isoprenoid units under acidic conditions. This reaction can be catalyzed by Lewis acids such as aluminum chloride or boron trifluoride. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound often involves microbial fermentation. Specific strains of bacteria, such as Bacillus subtilis, are used to produce this compound through fermentation processes. The bacteria are cultured in a nutrient-rich medium, and the this compound is extracted and purified using solvent extraction and chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Quinone 7 undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various quinone derivatives.

    Reduction: It can be reduced to hydroquinone, which is a reversible process.

    Substitution: this compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Various oxidized quinone derivatives.

    Reduction: Hydroquinone.

    Substitution: Substituted quinone derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    1,4-Benzoquinone: Another type of quinone with a simpler structure.

    1,2-Benzoquinone: Known for its higher reactivity compared to 1,4-benzoquinone.

    1,4-Naphthoquinone: Similar in structure but with different biological activities.

    9,10-Anthraquinone: Used in the production of dyes and has different redox properties.

Uniqueness

Quinone 7 is unique due to its specific role in biological systems, particularly in the electron transport chain and its function as a vitamin K2 variant. Its ability to undergo redox cycling and act as an electron carrier distinguishes it from other quinones, making it essential for cellular respiration and energy production.

Properties

IUPAC Name

octacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1(26),2,4(25),5,7,10,12,14(28),15(27),16,18,21,23-tridecaene-9,20-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H12O2/c29-27-17-9-1-5-13-14-6-2-11-19-22(14)26-24-16(8-4-12-20(24)28(19)30)15-7-3-10-18(27)23(15)25(26)21(13)17/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEEJQTWXRMXYIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C=CC=C4C3=C5C6=C(C=CC=C6C4=O)C7=C8C5=C2C(=C1)C(=O)C8=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20197163
Record name Phenanthro(1,10,9,8-o,p,q,r,a)perylene-7,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20197163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

475-64-9
Record name Phenanthro(1,10,9,8-o,p,q,r,a)perylene-7,10-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000475649
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenanthro(1,10,9,8-o,p,q,r,a)perylene-7,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20197163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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